Tert-butyl 4-(2-iodoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Description
Tert-butyl 4-(2-iodoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a chiral oxazolidine derivative featuring a tert-butyl carbamate group and a 2-iodoethyl substituent at the 4-position of the oxazolidine ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in peptide chemistry and asymmetric catalysis. The iodine atom in the 2-iodoethyl group serves as a reactive site for nucleophilic substitution or cross-coupling reactions, enabling further functionalization .
Properties
IUPAC Name |
tert-butyl 4-(2-iodoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22INO3/c1-11(2,3)17-10(15)14-9(6-7-13)8-16-12(14,4)5/h9H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQZNKZEVJOFQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)CCI)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-iodoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves the reaction of tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs while maintaining high purity standards.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-iodoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodoethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the iodo group or to convert the oxazolidine ring into other cyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium azide, potassium thiocyanate, or lithium aluminum hydride.
Oxidizing Agents: Such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reducing Agents: Such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazolidines, while oxidation and reduction reactions can produce a range of oxidized or reduced derivatives .
Scientific Research Applications
Tert-butyl 4-(2-iodoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-iodoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with molecular targets through its functional groups. The iodoethyl group can participate in nucleophilic substitution reactions, while the oxazolidine ring can undergo ring-opening reactions under certain conditions . These interactions can modulate biological pathways and affect cellular processes, making the compound of interest in various research fields.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Analogs
Tert-butyl 4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
- Molecular Formula: C₁₃H₂₄BrNO₃ (MW: 330.23 g/mol) .
- Comparison :
- Reactivity : Bromine has lower leaving group ability compared to iodine, making the iodo analog more reactive in nucleophilic substitutions (e.g., SN2 reactions).
- Applications : The bromopropyl derivative is often used in alkylation reactions but requires harsher conditions than the iodo analog.
- Stability : Bromine’s lower atomic weight and reduced sensitivity to light improve storage stability compared to iodine-containing compounds .
Tert-butyl 4-(iodomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
- Molecular Formula: C₁₁H₂₀INO₃ (estimated MW: 355.19 g/mol) .
- Comparison: Substituent Position: The iodine is on a methyl group directly attached to the oxazolidine ring, whereas the target compound’s iodine is on an ethyl chain. Synthetic Utility: The iodomethyl group is useful for introducing methylene units, while the 2-iodoethyl group enables elongation of carbon chains .
Fluorinated Analogs
Tert-butyl 4-(fluoromethyl)-5-(4-iodophenyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
- Molecular Formula: C₁₇H₂₃FINO₃ (MW: 435.3 g/mol) .
- Comparison :
- Dual Halogen Presence : Combines fluorine (electron-withdrawing) and iodine (leaving group) in distinct positions.
- Electronic Effects : The fluoromethyl group polarizes the oxazolidine ring, while the 4-iodophenyl substituent enables aryl coupling reactions.
- Applications : Used in medicinal chemistry for synthesizing fluorinated bioactive molecules, contrasting with the target compound’s focus on alkylation .
Fluorinated Sphingosine Analogs (e.g., Tert-butyl (2S,E)-3-fluoro-1-hydroxyoctadec-4-en-2-ylcarbamate)
- Key Features : Fluorine is incorporated into long alkyl chains to modulate lipid membrane interactions .
- Comparison :
- Biological Relevance : Fluorine’s electronegativity enhances metabolic stability in bioactive molecules, unlike iodine’s role in synthetic intermediates.
- Synthetic Complexity : Fluorination often requires specialized reagents (e.g., Selectfluor™), whereas iodination can be achieved via simpler halogenation .
Non-Halogenated Analogs
Tert-butyl 4-(4-methoxy-4-oxobutan-2-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
- Molecular Formula: C₁₅H₂₅NO₅ (MW: 299.37 g/mol) .
- Comparison :
Tert-butyl 4-isobutyl-2,2-dimethyl-5-prop-2′-ynyl-1,3-oxazolidine-3-carboxylate
Table 1. Comparative Analysis of Key Oxazolidine Derivatives
Biological Activity
Tert-butyl 4-(2-iodoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate (CAS No. 1087789-14-7) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 355.21 g/mol. The compound features an oxazolidine ring which is significant in medicinal chemistry for its role in drug design and development.
Antitumor Activity
There is emerging evidence that oxazolidine derivatives can exhibit antitumor activity. Similar compounds have been studied for their ability to inhibit tumor cell proliferation. For example, certain oxazolidine-based compounds have been reported to induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HL60 (leukemia) . Further investigation into this compound could reveal similar properties.
Case Study 1: Antimicrobial Activity
A study conducted on structurally related oxazolidines demonstrated minimum inhibitory concentration (MIC) values ranging from 1.49 to 5.95 µM against selected Gram-positive bacteria. This suggests that this compound may possess comparable antimicrobial efficacy .
Case Study 2: Antitumor Efficacy
In a comparative analysis of various oxazolidine derivatives, one compound showed an IC50 value of approximately 1.37 µM against a protein tyrosine phosphatase involved in tumor progression. This highlights the potential for this compound to serve as a lead compound in developing new antitumor agents .
Data Table: Biological Activities of Related Oxazolidines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
